molecular formula C18H27N3O3S B5488701 N-[4-(azepan-1-ylsulfonyl)phenyl]piperidine-1-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]piperidine-1-carboxamide

Cat. No.: B5488701
M. Wt: 365.5 g/mol
InChI Key: RQAAVYMBZBJYCM-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]piperidine-1-carboxamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound features a piperidine ring, a sulfonyl group, and an azepane ring, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrophenylsulfonyl chloride with azepane to form 4-(azepan-1-ylsulfonyl)aniline. This intermediate is then reacted with piperidine-1-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition leads to the disruption of cell division and growth, making it effective against rapidly proliferating cells, such as cancer cells and bacteria.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
  • N-[4-(morpholin-1-ylsulfonyl)phenyl]acetamide
  • N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]piperidine-1-carboxamide stands out due to its unique combination of a piperidine ring and an azepane ring, which imparts distinct physicochemical properties and biological activities. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and exploring novel chemical reactions.

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c22-18(20-12-4-3-5-13-20)19-16-8-10-17(11-9-16)25(23,24)21-14-6-1-2-7-15-21/h8-11H,1-7,12-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAAVYMBZBJYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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